Ursodiol - 128-13-2

Ursodiol

Catalog Number: EVT-285409
CAS Number: 128-13-2
Molecular Formula: C24H40O4
Molecular Weight: 392.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ursodiol, chemically known as ursodeoxycholic acid, is a naturally occurring dihydroxy bile acid. [] It comprises approximately 1% of the total bile salt pool in humans. [] Ursodiol is the 7β-epimer of chenodeoxycholic acid, another major endogenous bile salt. []

Ursodiol is classified as a hydrophilic bile acid, contrasting with the more common hydrophobic bile acids. This property contributes to its unique biological effects and therapeutic applications. [] Ursodiol is used in various scientific research applications, particularly in the fields of hepatology, gastroenterology, and cell biology. Its role in these areas stems from its ability to modulate bile acid metabolism, influence cellular processes, and interact with various biological pathways.

Chenodeoxycholic Acid

  • Relevance: Chenodeoxycholic acid is a 7β-epimer of ursodiol, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of atoms at the 7th carbon position. [] Ursodiol is better tolerated and associated with fewer adverse effects compared to chenodeoxycholic acid. []

Lithocholic Acid

  • Compound Description: Lithocholic acid is a secondary bile acid formed by bacterial 7α-dehydroxylation of chenodeoxycholic acid in the intestine. It is hepatotoxic and its accumulation is undesirable. []
  • Relevance: Ursodiol administration results in less lithocholic acid formation compared to chenodeoxycholic acid, likely due to less efficient bacterial 7α-dehydroxylation of ursodiol. [] This contributes to the better safety and tolerability profile of ursodiol.

Taurochenodeoxycholic acid

  • Relevance: Taurochenodeoxycholic acid, along with other bile salts like taurocholic acid, make up a significant portion of the bile acid pool. Ursodiol administration leads to enrichment of bile with ursodiol and its conjugates (e.g., tauroursodeoxycholic acid), which alters the overall composition of the bile acid pool. [, ]

Taurocholic Acid

  • Relevance: Similar to taurochenodeoxycholic acid, taurocholic acid is a major component of the bile acid pool. Ursodiol influences the bile acid pool composition by increasing the proportion of ursodiol and its metabolites. [, ]

Tauroursodeoxycholic Acid

  • Relevance: Tauroursodeoxycholic acid is formed in the liver after ursodiol is absorbed and conjugated. It contributes to the overall increase in the proportion of hydrophilic bile acids in bile upon ursodiol treatment. [, ]

Glycoursodeoxycholic Acid

  • Relevance: Similar to tauroursodeoxycholic acid, glycoursodeoxycholic acid is a product of hepatic ursodiol metabolism and contributes to the altered bile acid composition upon ursodiol administration. []

Deoxycholic Acid

  • Compound Description: Deoxycholic acid is a secondary bile acid formed by bacterial 7α-dehydroxylation of cholic acid in the intestine. High levels of deoxycholic acid are linked to an increased risk of colorectal cancer. [, ]
  • Relevance: While ursodiol itself does not directly convert to deoxycholic acid, its use can influence the overall bile acid pool composition, potentially affecting the levels of deoxycholic acid. [] Some studies suggest that ursodiol use might be associated with a lower risk of colon cancer, possibly by altering bile acid metabolism. [, ]

Hyodeoxycholic acid-6G

  • Relevance: Fenofibrate, a PPARα agonist, administered alongside ursodiol in patients with primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC) significantly increased serum hyodeoxycholic acid-6G levels. This increase was associated with improved liver function markers and suggests a potential synergistic effect of combination therapy for cholestatic liver diseases. []

Hyocholic Acid-6G

  • Relevance: Similar to hyodeoxycholic acid-6G, adjunct fenofibrate therapy in PBC and PSC patients receiving ursodiol led to a significant increase in serum hyocholic acid-6G concentration. This observation further supports the role of PPARα activation in enhancing bile acid detoxification and improving treatment outcomes in cholestatic conditions. []

Chenodeoxycholic acid-3G

  • Relevance: Although adjunct fenofibrate therapy in PBC and PSC patients receiving ursodiol did not significantly increase chenodeoxycholic acid-3G levels compared to ursodiol monotherapy, it did show a strong correlation with reduced serum ALP levels. This suggests that chenodeoxycholic acid-3G might be a potential biomarker for monitoring treatment response in these conditions. []

Lithocholic Acid-3G

  • Relevance: Adjunct fenofibrate therapy in PBC and PSC patients receiving ursodiol resulted in a decrease in serum lithocholic acid-3G concentration. This finding further emphasizes the role of PPARα activation in promoting bile acid detoxification, potentially mitigating the hepatotoxic effects associated with lithocholic acid accumulation. []
Source

Ursodeoxycholic acid can be sourced from animal bile, particularly from bears, but it is predominantly synthesized for pharmaceutical use due to ethical and sustainability concerns. The most common precursor for synthetic production is chenodeoxycholic acid, which can be modified through various chemical reactions.

Classification

Ursodeoxycholic acid belongs to the class of bile acids, which are steroid acids produced by the liver. It is classified under the category of hydrophilic bile acids, distinguishing it from other bile acids that are more hydrophobic.

Synthesis Analysis

Methods

Ursodeoxycholic acid can be synthesized through several methods, including:

  1. Chemical Synthesis: A common method involves reducing 7-ketolithocholic acid using sodium metal or Raney nickel as catalysts under controlled conditions. This method has been refined to improve yield and selectivity.
  2. Electrochemical Reduction: Recent advancements have introduced electrochemical methods that utilize aprotic solvents and controlled electrolysis to achieve high stereoselectivity in the reduction of 7-ketolithocholic acid to ursodeoxycholic acid. This method has shown promising results with yields up to 72.8% .
  3. Biotransformation: Enzymatic approaches using microorganisms have been explored, where specific enzymes facilitate the conversion of precursors into ursodeoxycholic acid through selective hydroxylation and dehydroxylation processes .

Technical Details

The electrochemical synthesis process typically involves:

  • The use of an electrolytic cell where 7-ketolithocholic acid is reduced in the presence of solvents like dimethyl sulfoxide.
  • Application of a continuous current to drive the reaction, allowing for better control over reaction conditions and improved product yield.
Molecular Structure Analysis

Structure

The molecular formula of ursodeoxycholic acid is C24H40O4, with a molecular weight of approximately 392.57 g/mol. Its structure features a steroid nucleus with hydroxyl groups at specific positions that contribute to its solubility and biological activity.

Data

  • IUPAC Name: (3β,5β)-3-hydroxy-7β-ethyl-5-cholanic acid
  • Structural Representation: The structure includes four fused rings characteristic of steroid compounds, with hydroxyl groups at C3 and C7 positions.
Chemical Reactions Analysis

Reactions

Ursodeoxycholic acid undergoes various chemical reactions, primarily involving:

  1. Reduction Reactions: The conversion from 7-ketolithocholic acid involves reduction at the C7 carbonyl group to form the corresponding hydroxyl group.
  2. Hydrolysis: In biological systems, ursodeoxycholic acid can be hydrolyzed to release bile acids or conjugated with amino acids for enhanced solubility.

Technical Details

The reduction reactions can be catalyzed by metals such as Raney nickel or through electrochemical methods that allow for milder reaction conditions compared to traditional chemical methods .

Mechanism of Action

Process

Ursodeoxycholic acid functions primarily by:

  • Reducing cholesterol saturation in bile, thus preventing gallstone formation.
  • Promoting hepatocyte regeneration and improving liver function by enhancing bile flow.
  • Modulating immune responses in liver diseases, thereby exerting protective effects against hepatotoxicity.

Data

Studies have shown that ursodeoxycholic acid can significantly lower serum cholesterol levels and improve liver enzyme profiles in patients with cholestatic liver diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Melting Point: Approximately 200 °C.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide; poorly soluble in water.

Chemical Properties

  • pKa: The dissociation constant indicates its weakly acidic nature.
  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels and temperatures.
Applications

Scientific Uses

Ursodeoxycholic acid has several applications in medicine including:

  1. Cholesterol Gallstone Dissolution: It is used clinically to dissolve cholesterol gallstones non-surgically.
  2. Liver Disease Treatment: Effective in treating primary biliary cholangitis and improving liver function tests in patients with chronic liver diseases.
  3. Neuroprotective Agent: Emerging research suggests potential benefits in neurodegenerative diseases such as Parkinson’s disease due to its anti-apoptotic properties .

Properties

CAS Number

128-13-2

Product Name

URSODEOXYCHOLIC ACID

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1

InChI Key

RUDATBOHQWOJDD-UZVSRGJWSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Solubility

0.02 mg/mL

Synonyms

3 alpha,7 beta Dihydroxy 5 beta cholan 24 oic Acid
3 alpha,7 beta-Dihydroxy-5 beta-cholan-24-oic Acid
Acid, Deoxyursocholic
Acid, Ursacholic
Acid, Ursodeoxycholic
Cholit-Ursan
Cholofalk
Delursan
Deoxyursocholic Acid
Destolit
Sodium Ursodeoxycholate
Urdox
Ursacholic Acid
Urso
Urso Heumann
Ursobilane
Ursochol
Ursodeoxycholate, Sodium
Ursodeoxycholic Acid
Ursodiol
Ursofalk
Ursogal
Ursolite
Ursolvan

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.